molecular formula C11H16N6 B11878410 8-cyclohexyl-7H-purine-2,6-diamine CAS No. 872103-17-8

8-cyclohexyl-7H-purine-2,6-diamine

Cat. No.: B11878410
CAS No.: 872103-17-8
M. Wt: 232.29 g/mol
InChI Key: KLOQBMHNOSOKLE-UHFFFAOYSA-N
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Description

8-cyclohexyl-7H-purine-2,6-diamine is a compound belonging to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclohexyl-7H-purine-2,6-diamine typically involves the introduction of cyclohexyl and diamino groups into the purine ring. One common method involves the reaction of a suitable purine precursor with cyclohexylamine under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

8-cyclohexyl-7H-purine-2,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the purine ring .

Scientific Research Applications

8-cyclohexyl-7H-purine-2,6-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-cyclohexyl-7H-purine-2,6-diamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain kinases, thereby affecting cell cycle progression and inducing cell cycle arrest in cancer cells . The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-cyclohexyl-7H-purine-2,6-diamine is unique due to its specific cyclohexyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

872103-17-8

Molecular Formula

C11H16N6

Molecular Weight

232.29 g/mol

IUPAC Name

8-cyclohexyl-7H-purine-2,6-diamine

InChI

InChI=1S/C11H16N6/c12-8-7-10(17-11(13)15-8)16-9(14-7)6-4-2-1-3-5-6/h6H,1-5H2,(H5,12,13,14,15,16,17)

InChI Key

KLOQBMHNOSOKLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=NC(=NC(=C3N2)N)N

Origin of Product

United States

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